molecular formula C8H18O B1585437 2,2-Dimethyl-3-hexanol CAS No. 4209-90-9

2,2-Dimethyl-3-hexanol

Cat. No. B1585437
CAS RN: 4209-90-9
M. Wt: 130.23 g/mol
InChI Key: PFHLGQKVKALLMD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-hexanol, also known as 2,2-dimethyl-3-hexanol, is an organic compound with the chemical formula C7H16O. It is a colorless liquid with a faint odor and is miscible with most organic solvents. It is used as a solvent, a chemical intermediate, and a flavoring agent. It is also used in the synthesis of various pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Enantioresolution and Solid-State Chemistry

2,2-Dimethyl-3-hexanol has been explored in the field of solid-state chemistry, particularly for its enantioresolution. Using cholamide crystals, researchers achieved enantioresolution of racemic 2,2-dimethyl-3-hexanol, isolating its S enantiomer with high purity and yields. This process involved intercalation and bilayer inversion on the lipophilic sides of the cholamide matrices (Aburaya et al., 2008).

Calorimetry and Spectroscopy Studies

Studies involving calorimetry and Fourier-transform infrared spectroscopy (FTIR) have been conducted on 2,2-dimethyl-3-hexanol. These studies focused on isobaric heat capacities and temperature-dependent properties of this compound, providing insights into its physical behavior under varying conditions (Serra et al., 2018).

Dielectric Properties

The dielectric properties of 2,2-dimethyl-3-hexanol have been examined, particularly focusing on its dielectric constant and loss in different solutions. Such studies are significant in understanding the molecular dynamics and interactions in solutions (Hanna & Abd-El-Nour, 1970).

Vapor Pressure Analysis

Research on the vapor pressure of 2,2-dimethyl-3-hexanol has been conducted, which is essential for understanding its behavior in various industrial processes. The vapor pressures were measured over a range of temperatures and pressures, providing valuable data for thermodynamic analyses (Čenský et al., 2010).

Catalysis and Reaction Mechanisms

The compound has been involved in studies related to catalysis and reaction mechanisms. For instance, its role in the hydroamination of alcohols and carbonyl compounds on a fused iron catalyst has been explored, providing insights into complex chemical processes (Kliger et al., 1990).

Phase Behavior Studies

Research on the phase behavior of binary systems containing 2,2-dimethyl-3-hexanol and other alcohols has been conducted. This includes the study of vapor-liquid equilibria and temperature-dependent properties of these mixtures, contributing to a better understanding of their industrial applications (Zaitri et al., 2012).

Sustainability Metrics in Chemical Production

The use of 2,2-dimethyl-3-hexanol has also been analyzed from a sustainability perspective. This includes the evaluation of sustainability metrics in its production processes, aiming to align chemical research with long-term societal goals (Patel et al., 2015).

properties

IUPAC Name

2,2-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLGQKVKALLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871064
Record name 2,2-Dimethylhexan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-hexanol

CAS RN

4209-90-9
Record name 2,2-Dimethyl-3-hexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylhexan-3-ol
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Record name 2,2-Dimethyl-3-hexanol
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Record name 2,2-Dimethylhexan-3-ol
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Record name 2,2-dimethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
JA Vila, GA Argüello, FE Malanca - International Journal of …, 2020 - Wiley Online Library
The rate constants for the reaction between chlorine atoms and either 5‐methyl‐2‐hexanol, 2,2‐dimethyl‐3‐hexanol, or 2,4,4‐trimethyl‐1‐pentanol at 298 K were determined using the …
Number of citations: 1 onlinelibrary.wiley.com
PBP Serra, I Krakovský, M Fulem, K Růžička - Journal of Thermal Analysis …, 2018 - Springer
Isobaric heat capacities of ten selected aliphatic octanols (3-octanol, CAS RN: 589-98-0; 2,2,4-trimethyl-3-pentanol, CAS RN: 5162-48-1; 2,2-dimethyl-3-hexanol, CAS RN: 4209-90-9; 2,…
Number of citations: 6 link.springer.com
K Aburaya, T Murai, I Hisaki, N Tohnai, M Miyata - Chemistry letters, 2008 - journal.csj.jp
Highly Efficient Enantioresolution of 2,2-Dimethyl-3-hexanol with Cholamide Crystals on the Basis of Intercalation and Bilayer Page 1 Highly Efficient Enantioresolution of 2,2-Dimethyl-3-hexanol …
Number of citations: 4 www.journal.csj.jp
GP Johari, W Dannhauser - The Journal of Physical Chemistry, 1968 - ACS Publications
The equilibrium dielectric constant of 2-methyl-and 3-methyl-4-heptanol and also 2, 5-dimethyl-, 2, 4-dimethyl-, 2, 2-dimethyl-, and 3, 4-dimethyl-3-hexanol has been measured over a …
Number of citations: 51 pubs.acs.org
AL Henne, AH Matuszak - Journal of the American Chemical …, 1944 - ACS Publications
Ten secondary and two tertiary alcohols of varied length and complexity have been dehydrated by means of acid reagents, in order quantitatively to determine the identity and ratio of …
Number of citations: 45 pubs.acs.org
RA Benkeser, JJ Hazdra… - Journal of the American …, 1959 - ACS Publications
A series of structurally related alcohols of the general formula RCH2CHOHCH2CH3 were pyrolyzed via their xanthate (Chugaev reaction) and acetate esters. The R group was made to …
Number of citations: 32 pubs.acs.org
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
Y Liu, J Li, Y Cheng, Y Liu - European Food Research and Technology, 2020 - Springer
The present study investigated the lipid oxidation degree of soybean oil during regularly discontinuous 40 h-deep-frying process. Electron spin resonance (ESR) spectroscopy …
Number of citations: 21 link.springer.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
M Chastrette, D Cretin, E Aïdi - Journal of Chemical Information …, 1996 - ACS Publications
Structure−odor relationships were established for a sample of 99 aliphatic alcohols using a three-layer backpropagation neural network. The molecular structure was described using a …
Number of citations: 59 pubs.acs.org

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